molecular formula C17H24O2 B12019574 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde CAS No. 245066-96-0

3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde

Cat. No.: B12019574
CAS No.: 245066-96-0
M. Wt: 260.4 g/mol
InChI Key: WAXALNJIWXZXGK-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C17H24O2. It is a white to light yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde involves the substitution reaction of toluene derivatives. For instance, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield the desired product . The reaction typically involves the use of formylating agents such as hexamethylenetetramine (HMTA) in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. For instance, it can form Schiff bases with amines, which can then coordinate with metal ions to form metal complexes. These complexes can exhibit unique catalytic and biological activities . The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde is unique due to the presence of both the tert-butyl and cyclohexyl groups, which can influence its steric and electronic properties. These groups can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its similar counterparts .

Properties

CAS No.

245066-96-0

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

3-tert-butyl-5-cyclohexyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C17H24O2/c1-17(2,3)15-10-13(9-14(11-18)16(15)19)12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3

InChI Key

WAXALNJIWXZXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2CCCCC2

Origin of Product

United States

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